Cas no 536742-59-3 (4-(3-hydroxypyrrolidin-1-yl)benzonitrile)

4-(3-hydroxypyrrolidin-1-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-(3-hydroxy-1-pyrrolidinyl)-
- 4-(3-hydroxypyrrolidin-1-yl)benzonitrile
- SCHEMBL10277569
- EN300-2665217
- 4-(3-hydroxy-1-pyrrolidinyl)benzonitrile
- AKOS012215367
- starbld0024576
- 536742-59-3
- CS-0243633
-
- MDL: MFCD11038257
- インチ: InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2
- InChIKey: JPFAROACVPFOAR-UHFFFAOYSA-N
- ほほえんだ: C1CN(CC1O)C2=CC=C(C=C2)C#N
計算された属性
- せいみつぶんしりょう: 188.09506
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- PSA: 47.26
4-(3-hydroxypyrrolidin-1-yl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2665217-0.5g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95.0% | 0.5g |
$546.0 | 2025-03-20 | |
Enamine | EN300-2665217-0.05g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95.0% | 0.05g |
$162.0 | 2025-03-20 | |
Enamine | EN300-2665217-1.0g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Aaron | AR01FR1G-50mg |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 50mg |
$248.00 | 2025-02-11 | |
Aaron | AR01FR1G-2.5g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 2.5g |
$1909.00 | 2023-12-14 | |
1PlusChem | 1P01FQT4-2.5g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 2.5g |
$1756.00 | 2024-04-30 | |
Aaron | AR01FR1G-1g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 1g |
$987.00 | 2023-12-14 | |
A2B Chem LLC | AY13400-250mg |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 250mg |
$609.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314303-1g |
4-(3-Hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 98% | 1g |
¥16351.00 | 2024-05-09 | |
Aaron | AR01FR1G-250mg |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 250mg |
$503.00 | 2025-02-11 |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
4-(3-hydroxypyrrolidin-1-yl)benzonitrileに関する追加情報
Introduction to 4-(3-hydroxypyrrolidin-1-yl)benzonitrile (CAS No. 536742-59-3)
4-(3-hydroxypyrrolidin-1-yl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 536742-59-3, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a benzonitrile core linked to a hydroxyl-substituted pyrrolidine ring, has garnered attention due to its structural versatility and potential biological activities. The unique combination of these functional groups makes it a valuable scaffold for the development of novel therapeutic agents.
The benzonitrile moiety, characterized by its electron-withdrawing nature, plays a crucial role in modulating the electronic properties of the molecule. This feature is particularly relevant in the design of bioactive compounds, where precise control over molecular interactions is essential. In contrast, the pyrrolidine ring, with its nitrogen-containing heterocycle, contributes to the compound's ability to engage with biological targets such as enzymes and receptors. The presence of a hydroxyl group further enhances its potential for hydrogen bonding, a key interaction mechanism in drug-receptor binding.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that integrate multiple pharmacophoric elements. 4-(3-hydroxypyrrolidin-1-yl)benzonitrile exemplifies this trend, as it combines the benzonitrile and pyrrolidine moieties in a single framework. Such hybrid structures often exhibit enhanced binding affinity and selectivity compared to their individual components. This has led to increased interest in exploring their applications in various therapeutic areas.
In the context of oncology research, 4-(3-hydroxypyrrolidin-1-yl)benzonitrile has been investigated for its potential as an anti-cancer agent. Studies have demonstrated that molecules with similar structural motifs can interfere with critical signaling pathways involved in tumor growth and progression. The benzonitrile group, in particular, has been shown to exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer biology. Additionally, the hydroxyl-substituted pyrrolidine ring may contribute to the compound's ability to modulate protein-protein interactions relevant to cancer cell proliferation.
Another area of interest is the application of 4-(3-hydroxypyrrolidin-1-yl)benzonitrile in neurodegenerative disease research. Emerging evidence suggests that dysregulation of specific neurotransmitter systems contributes to the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with both central nervous system receptors and enzymes makes it a promising candidate for developing novel therapeutics. Preclinical studies have indicated that derivatives of this molecule may possess neuroprotective properties by mitigating oxidative stress and inflammation associated with these diseases.
The synthesis of 4-(3-hydroxypyrrolidin-1-yl)benzonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyclization steps to form the pyrrolidine ring. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving overall process economics.
Quality control and analytical characterization are critical aspects of working with 4-(3-hydroxypyrrolidin-1-yl)benzonitrile. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and assess purity. These analytical methods provide essential data for ensuring that the compound meets the stringent requirements for pharmaceutical applications.
The pharmacokinetic properties of 4-(3-hydroxypyrrolidin-1-yl)benzonitrile are another important consideration in its development as a therapeutic agent. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be thoroughly evaluated. Computational modeling techniques have been increasingly utilized to predict these properties before experimental validation, thereby accelerating the drug discovery process.
In conclusion, 4-(3-hydroxypyrrolidin-1-yl)benzonitrile (CAS No. 536742-59-3) represents a promising compound with diverse potential applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. Continued investigation into its biological activities and synthetic methodologies will further elucidate its role in advancing medical science.
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